molecular formula C8H7BrClFO2S B1383754 2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride CAS No. 2097975-05-6

2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride

Cat. No.: B1383754
CAS No.: 2097975-05-6
M. Wt: 301.56 g/mol
InChI Key: SKXVPTSJPYWKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride is an organosulfur compound that features a bromophenyl group, a fluoroethane moiety, and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride typically involves the reaction of 4-bromobenzene with fluoroethane under specific conditions to introduce the fluoroethane moiety. This is followed by the introduction of the sulfonyl chloride group through sulfonation reactions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes using advanced reactors and continuous flow systems. These methods are designed to optimize the reaction efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

    Oxidation and Reduction Reactions: The bromophenyl group can undergo oxidation to form bromophenol derivatives, while reduction can lead to the formation of bromophenyl ethane derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: Utilized in the preparation of functional materials with specific properties.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with biological molecules. The bromophenyl and fluoroethane moieties contribute to its overall reactivity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl Sulfonyl Chloride: Lacks the fluoroethane moiety, making it less versatile in certain reactions.

    2-Fluoroethane-1-sulfonyl Chloride: Lacks the bromophenyl group, resulting in different reactivity and applications.

    4-Bromophenyl Fluoroethane: Lacks the sulfonyl chloride group, limiting its use in sulfonation reactions.

Uniqueness

2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride is unique due to the combination of the bromophenyl, fluoroethane, and sulfonyl chloride groups. This combination imparts distinct reactivity and makes it a valuable compound in various chemical transformations and applications.

Properties

IUPAC Name

2-(4-bromophenyl)-2-fluoroethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO2S/c9-7-3-1-6(2-4-7)8(11)5-14(10,12)13/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXVPTSJPYWKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CS(=O)(=O)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride
Reactant of Route 2
2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride
Reactant of Route 3
2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride
Reactant of Route 4
2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride
Reactant of Route 6
2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.